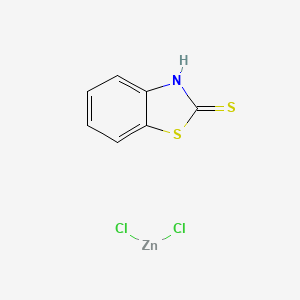
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is a complex organic compound with a molecular formula of C22H20N4O5SClH This compound is known for its unique structure, which includes a methoxy group, a nitro group, and an acridinylamino group attached to a hexanesulfonanilide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the nitro group and the methoxy group. The final step involves the sulfonation of the hexane chain and the formation of the hydrochloride salt.
Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of anthranilic acid with formaldehyde and subsequent cyclization.
Nitration: The acridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxylation: The nitrated acridine derivative is reacted with methanol in the presence of a base to introduce the methoxy group.
Sulfonation: The hexane chain is sulfonated using chlorosulfonic acid, followed by neutralization with a base.
Formation of Hydrochloride Salt: The final compound is obtained by reacting the sulfonated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group also contributes to the compound’s cytotoxicity by generating reactive oxygen species (ROS) upon reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is unique due to its specific combination of functional groups and its ability to intercalate into DNA. This makes it particularly effective as a fluorescent probe and as a potential anticancer agent. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its cytotoxicity.
Propriétés
Numéro CAS |
71803-03-7 |
|---|---|
Formule moléculaire |
C26H29ClN4O5S |
Poids moléculaire |
545.1 g/mol |
Nom IUPAC |
[4-(hexylsulfonylamino)-2-methoxyphenyl]-(2-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C26H28N4O5S.ClH/c1-3-4-5-8-15-36(33,34)29-18-11-13-24(25(16-18)35-2)28-26-20-9-6-7-10-22(20)27-23-14-12-19(30(31)32)17-21(23)26;/h6-7,9-14,16-17,29H,3-5,8,15H2,1-2H3,(H,27,28);1H |
Clé InChI |
URBQWGJCZRNKGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


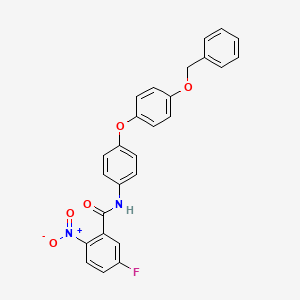
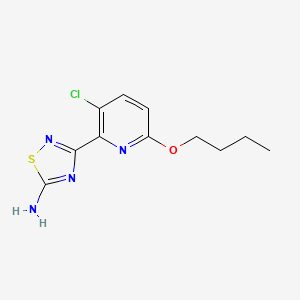

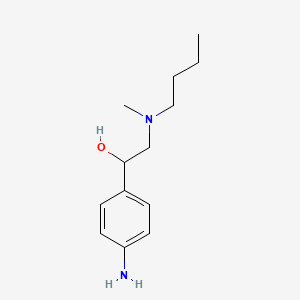
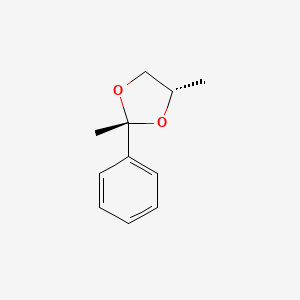
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
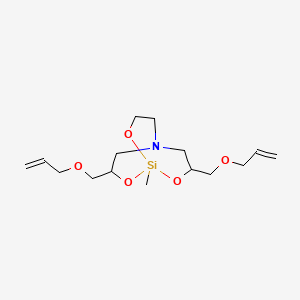
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)


